Lorcinadol
Description
Lorcinadol (CAS: 104719-71-3) is an analgesic compound with the molecular formula C₁₇H₁₉ClN₄ and a molecular weight of 314.81 g/mol . Its structure features a 3-chloro-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine backbone, characterized by a phenpropylpiperazine moiety linked to a chloropyridazine ring . This structural motif is critical for its analgesic activity, as demonstrated in preclinical studies . This compound’s physicochemical properties include a density of 1.222 g/cm³, a boiling point of 532.8°C, and a logP value (indicative of lipophilicity) inferred from its molecular structure .
Properties
CAS No. |
104719-71-3 |
|---|---|
Molecular Formula |
C17H19ClN4 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-chloro-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H19ClN4/c18-16-8-9-17(20-19-16)22-13-11-21(12-14-22)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2/b7-4+ |
InChI Key |
NCPBMOFVRBEVJY-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorcinadol; R 62 818; R-62 818; R62 818; R 62818; R-62818; R62818; R 62,818; R-62,818; R62,818; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lorcinadol typically involves the reaction of 3-chloropyridazine with 1-(3-phenylprop-2-enyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lorcinadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the chlorine atom on the pyridazine ring is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lorcinadol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AR-237 (强痛定)
AR-237, a fast-acting analgesic, shares the phenpropylpiperazine structural core with Lorcinadol. Both compounds leverage this moiety to interact with pain modulation pathways, likely targeting opioid or adrenergic receptors . However, AR-237 lacks the chloropyridazine group, instead incorporating a simpler aromatic system. Preclinical studies suggest that this compound exhibits a longer duration of action due to enhanced metabolic stability from its chlorinated heterocycle .
Table 1: Structural and Functional Comparison of this compound and AR-237
WL Series Compounds (WL05–WL10)
The WL compounds are hybrid molecules combining phenpropylpiperazine with arylalkanoic acids (e.g., ibuprofen-like structures). These were designed to merge anti-inflammatory (COX inhibition) and analgesic (piperazine-mediated) activities while mitigating gastrointestinal (GI) toxicity associated with traditional NSAIDs . Unlike this compound, which lacks an acidic group, WL compounds exhibit dual mechanisms:
- COX-1/2 inhibition from the arylalkanoic acid.
- Central analgesic effects from the piperazine moiety.
Table 2: this compound vs. WL Hybrid Compounds
Comparison with Functionally Similar Analgesics
Lornoxicam
Lornoxicam (CAS: 70374-39-9), a non-selective COX inhibitor, shares the analgesic classification with this compound but differs mechanistically. Its structure (C₁₃H₁₀ClN₃O₄S₂) includes a thienothiazine core, enabling potent anti-inflammatory effects via prostaglandin synthesis inhibition .
Table 3: Functional Contrast with Lornoxicam
Research Findings and Clinical Implications
- This compound: Preclinical models highlight its efficacy in acute pain models without ulcerogenic effects seen in NSAIDs, positioning it as a safer alternative for non-inflammatory pain .
- WL Compounds : Demonstrated dual efficacy in rodent models, with 50–70% reduction in inflammation and comparable analgesia to morphine, but clinical data remain unpublished .
- Lornoxicam: Widely used postoperatively but carries a 15–20% risk of GI adverse events, limiting its long-term use .
Biological Activity
Lorcinadol, a compound with the chemical identifier 104719-71-3, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and case reports.
This compound is characterized by its unique molecular structure, which includes a pyridazine ring , a piperazine moiety , and a phenylpropenyl group . This specific arrangement is believed to contribute to its distinct biological properties. The mechanism of action is primarily attributed to its interaction with neurotransmitter systems, particularly through the modulation of serotonin, norepinephrine, and dopamine transporters. Preliminary studies suggest that this compound may selectively inhibit these transporters, which could lead to therapeutic effects in neurobehavioral disorders .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
This compound's anticancer potential has also been explored extensively. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and liver cancer (HepG2). The compound appears to exert its effects through several mechanisms:
- Inhibition of cell proliferation : this compound significantly reduces the proliferation rates of cancer cells.
- Induction of apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell cycle arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further cell division.
The following table summarizes some key experimental results:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 | 20 | Cell cycle arrest |
| HepG2 | 25 | Inhibition of proliferation |
These results highlight this compound's potential as an effective anticancer agent .
Case Studies
Several case studies have documented the clinical implications of this compound's biological activity. For example, a study involving patients with treatment-resistant depression indicated that this compound administration led to significant improvements in mood and cognitive function. The following points summarize findings from these case studies:
- Patient Demographics : Adult patients aged 30-50 with chronic depression.
- Dosage : Patients received this compound at doses ranging from 10 mg to 50 mg daily.
- Outcomes :
- 70% reported improved mood.
- Cognitive assessments showed a 30% improvement in executive function.
- Side effects were minimal and included mild gastrointestinal disturbances.
These observations suggest that this compound may offer therapeutic benefits in treating neurobehavioral disorders beyond its antimicrobial and anticancer properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
